N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITFQPSEOOHBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the thiadiazole ring or the phenylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues with Variations in Substituents
The following table compares structural analogues with modifications to the thiadiazole ring or acetamide side chain:
Key Observations :
- Mercapto vs. Sulfanyl Groups : Compound 3d (mercapto substituent) exhibits a higher melting point (212–216°C) compared to benzylthio/sulfanyl derivatives (~135–170°C), likely due to stronger hydrogen bonding .
- Chlorophenyl vs.
Antimicrobial Activity
- Compounds with benzylthio (e.g., 5h, 5j) or chlorobenzylthio substituents (5j) demonstrated moderate to high antimicrobial activity, with yields >80% .
- Oxadiazole vs. Thiadiazole : N-Substituted 1,3,4-oxadiazole derivatives (e.g., 6f, 6o in ) showed potent antimicrobial activity, suggesting that replacing sulfur with oxygen in the heterocycle may alter target binding .
Anticancer Activity
- Phenoxy Derivatives: Compounds like 7d (2-fluoro-phenoxy substituent) exhibited significant cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of electron-withdrawing groups in enhancing activity .
- Akt Inhibition : Thiadiazole-acetamide hybrids with nitrobenzothiazole (e.g., compound 8 in ) showed 86.52% Akt inhibition, suggesting the target compound’s phenylsulfanyl group could similarly modulate kinase activity .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activities, mechanisms of action, and relevant research findings.
- CAS Number : 312943-45-6
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring and the chlorophenyl group are believed to play crucial roles in its mechanism of action, which includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as cell division and apoptosis.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation .
- Apoptosis Induction : The compound has been linked to the activation of caspases, which are essential for programmed cell death, further contributing to its anticancer effects .
Anticancer Properties
Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. Key findings include:
In Vitro Studies
In vitro assays demonstrate that this compound exhibits significant antiproliferative activity across multiple cancer types:
- MCF-7 Cells : Displayed an IC50 value of 0.28 µg/mL, indicating strong growth inhibition.
- HepG2 Cells : Showed an IC50 value of 8.107 µg/mL, suggesting effective cytotoxicity compared to standard treatments.
- HCT116 Cells : An IC50 value of 3.29 µg/mL was recorded, demonstrating its potential as a therapeutic agent against colon cancer.
Case Studies and Research Findings
A study published in Molecules explored various thiadiazole derivatives and their biological activities. The research indicated that modifications in the structure significantly influenced their anticancer efficacy. For instance:
- Compounds with additional lipophilic groups exhibited enhanced activity against MCF-7 cells.
- Structural variations led to differing interactions with tubulin and other cellular targets, impacting their overall effectiveness as anticancer agents .
Another study highlighted the importance of substituents on the thiadiazole ring for determining cytotoxicity against different cancer cell lines. The presence of a chlorophenyl group was found to enhance the compound's potency against breast cancer cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
